molecular formula C14H9Cl B119892 9-Chlorophenanthrene CAS No. 947-72-8

9-Chlorophenanthrene

Cat. No. B119892
CAS RN: 947-72-8
M. Wt: 212.67 g/mol
InChI Key: CJWHZQNUDAJJSB-UHFFFAOYSA-N
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Description

9-Chlorophenanthrene is a chlorinated derivative of phenanthrene, which is a polycyclic aromatic hydrocarbon (PAH). It is characterized by the presence of a chlorine atom attached to the ninth carbon of the phenanthrene ring system. This substitution can significantly alter the physical, chemical, and biological properties of the compound compared to its non-chlorinated counterpart.

Synthesis Analysis

The synthesis of various phenanthrene derivatives, including those with organochalcogen substituents, has been explored through different synthetic strategies. For instance, the cyclization of (biphenyl-2-alkyne) derivatives has been used to produce 9-iodo-10-organochalcogen-phenanthrenes and 9-organochalcogen-phenanthrenes. This process involves electrophilic cyclization and iron(iii) chloride/diorganyl diselenide-mediated intramolecular cyclization, which has shown compatibility with various functional groups . Additionally, the synthesis of 9-aryldihydrophenanthrenes has been achieved through a cascade reaction involving arynes and styrenes, providing a metal-free protocol for the formation of these compounds .

Molecular Structure Analysis

The molecular structure of 9-chlorophenanthrene and related compounds has been studied using X-ray crystallography. For example, the structure of 9-alkylthiophenanthrenes has been characterized, revealing the crystallization patterns and molecular conformations of these compounds . Such structural analyses are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Chemical reactions involving 9-chlorophenanthrene derivatives have been investigated, including the palladium-catalyzed annulation of 9-halophenanthrenes with alkynes. This method has been used to synthesize acephenanthrylene-based derivatives, demonstrating regioselectivity with asymmetric alkynes and applicability to various π-extended bromoarenes . Furthermore, the OH-initiated atmospheric oxidation degradation of chlorinated phenanthrenes has been studied, providing insights into the environmental fate of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of phenanthrene derivatives are influenced by their molecular structure and substituents. For instance, the introduction of organochalcogen groups can affect the solubility and thermal stability of the resulting compounds . The polymers derived from phenanthrene-based monomers have shown high glass transition temperatures, decomposition temperatures, and char yields, indicating their potential for high-performance materials . The environmental persistence and degradation pathways of chlorinated phenanthrenes, such as their atmospheric lifetime and oxidation products, have also been a subject of research .

Scientific Research Applications

1. Material Synthesis and Properties 9-Chlorophenanthrene has been utilized in the synthesis of various compounds with distinct properties. For instance, it was used in creating trans-Chlorido(phenanthren-9-yl)bis(triphenylphosphane)nickel(II), which exhibits a slightly distorted square-planar geometry around the NiII atom (Lei & Obregon, 2011). Additionally, 9-chloro-10,9-oxaboraphenanthrene derivatives have been synthesized and characterized by X-ray crystallography, displaying fluorescence properties when embedded in PMMA (Budanow et al., 2016).

2. Catalytic and Chemical Processes The compound has also shown utility in catalytic and chemical processes. Notably, the palladium-catalyzed annulation of 9-halophenanthrenes with alkynes has been a pathway to synthesize acephenanthrylene-based derivatives, revealing the versatility of 9-chlorophenanthrene in such chemical transformations (Liu et al., 2015).

3. Environmental Applications In environmental studies, research has been conducted on the OH-initiated atmospheric oxidation degradation of chlorinated polycyclic aromatic hydrocarbons like 9,10-Dichlorophenanthrene, providing insights into their atmospheric fate and environmental impact (Dang et al., 2015).

4. Photophysical and Electrochemical Studies 9-Chlorophenanthrene derivatives have been examined for their photophysical and electrochemical properties. Investigations include studies on phosphorous atom induced intramolecular charge transfer fluorescence in 9-diphenylphosphinophenanthrene and radiolytic generation and photochemistry of 9-xanthenyl radicals in halogenated solvents, highlighting the diverse scientific applications of the compound in understanding molecular interactions and reactions (Osawa et al., 2006; Sumiyoshi et al., 2000).

properties

IUPAC Name

9-chlorophenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWHZQNUDAJJSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241572
Record name Phenanthrene, 9-chloro-
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Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chlorophenanthrene

CAS RN

947-72-8
Record name 9-Chlorophenanthrene
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Record name Phenanthrene, 9-chloro-
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Record name 947-72-8
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Record name Phenanthrene, 9-chloro-
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Record name 9-chlorophenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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